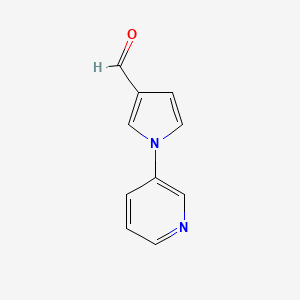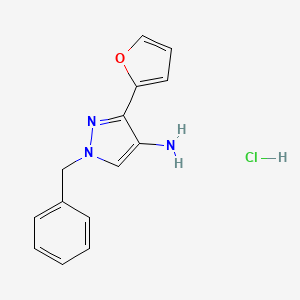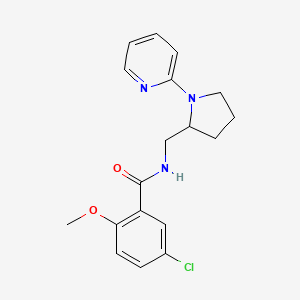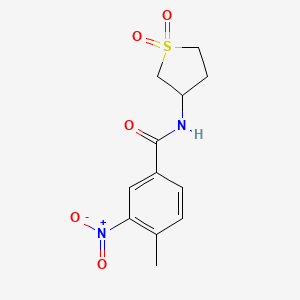![molecular formula C22H19N3O4 B2530823 8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one CAS No. 1396851-56-1](/img/structure/B2530823.png)
8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound that has a variety of biological activities, including anti-inflammatory, antiparasitic, antimalarial, antimycobacterial, antineoplastic, antiviral, antihypertensive, and anticonvulsant activities . Chromenone, on the other hand, is a chemical compound consisting of a chromene backbone with a ketone functional group.
Synthesis Analysis
Benzimidazole derivatives can be synthesized through a nucleophilic substitution reaction . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Benzimidazole is a dicyclic organic scaffold having an imidazole (containing two nitrogen atoms at adjoining sites) attached to a benzene ring .Chemical Reactions Analysis
Benzimidazole and its derivatives are resourceful classes of molecules against microorganisms . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activities: A study detailed the synthesis of various ethoxycoumarin derivatives, including compounds with structural similarities to the mentioned compound, showing significant antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (H. M. Mohamed et al., 2012).
- Antifungal and Antioxidant Agents: Triazole incorporated coumarin derivatives have been synthesized and evaluated for their potential antifungal and antioxidant properties. Such studies underscore the utility of coumarin-based compounds in pharmaceutical applications, particularly in developing treatments against fungal infections and oxidative stress (M. Shaikh et al., 2016).
Application in Sensor Development
- Environment-sensitive Fluorophore: The unusual fluorescence properties of a closely related fluorophore, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, demonstrate its potential in developing new fluorogenic sensors. This compound exhibits significant fluorescence in protic solvents, highlighting its applicability in sensing and imaging technologies (S. Uchiyama et al., 2006).
Implications in Cancer Research
- Anticancer Evaluation: Compounds from the coumarin family have been synthesized and evaluated for their anticancer properties. This research area is crucial for discovering new therapeutic agents that could be effective in treating various cancers (M. Sherif & Amal M. Yossef, 2013).
Environmental Sensing and Metabolism
- Copper Ion Detection in HepG2 Cells: A study utilizing a derivative with structural similarities for copper ion detection in human liver cancer cells underlines the compound's potential in environmental sensing and biological studies. Such applications are vital for understanding metal ion dynamics in biological systems (S. Dey et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-methoxy-3-[3-(6-methyl-1H-benzimidazol-2-yl)azetidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c1-12-6-7-16-17(8-12)24-20(23-16)14-10-25(11-14)21(26)15-9-13-4-3-5-18(28-2)19(13)29-22(15)27/h3-9,14H,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMKBKNTKPPWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC5=C(C(=CC=C5)OC)OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)


![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)

![3-(3,5-dimethylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2530754.png)

![4-isopropoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2530759.png)
![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2530760.png)

